Stereochemical Fidelity and Enantiomeric Excess in Catalytic Synthesis
Asymmetric hydrogenation of tetrahydropyrazine precursor 4g using [(R)-BINAP(COD)Rh]TfO catalyst afforded the target (S)-piperazine-2-tert-butylcarboxamide in 96% isolated yield and 99% enantiomeric excess (ee) [1]. Subsequent hydrogenolytic deprotection and crystallization produced the final chiral (S)-N-Boc-piperazine intermediate in high overall yield and maintained enantiomeric purity [1]. In contrast, piperazine-2-carboxylic acid is commercially available only in racemic form (0% ee) and requires additional resolution steps that typically yield material with lower optical purity .
| Evidence Dimension | Enantiomeric excess (ee) of the (S)-enantiomer product |
|---|---|
| Target Compound Data | 99% ee (after asymmetric hydrogenation) |
| Comparator Or Baseline | Racemic piperazine-2-carboxylic acid: 0% ee; prior resolution methods: variable optical purity |
| Quantified Difference | Target compound provides defined stereochemistry (99% ee) versus racemic baseline (0% ee) |
| Conditions | Asymmetric hydrogenation of tetrahydropyrazine 4g with [(R)-BINAP(COD)Rh]TfO catalyst; 96% isolated yield [1] |
Why This Matters
Procuring material with 99% ee eliminates the need for chiral resolution steps, reducing waste, time, and cost while ensuring stereochemical fidelity in API synthesis.
- [1] Rossen K, Weissman SA, Sager J, Reamer RA, Askin D, Volante RP, Reider PJ. Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. Tetrahedron Letters. 1995;36(36):6419-6422. View Source
